molecular formula C16H16ClNO3 B5794900 N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide

N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide

Cat. No.: B5794900
M. Wt: 305.75 g/mol
InChI Key: PIQWANVJHFUWBI-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group and two methoxy groups attached to a benzamide core

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-14-9-5-7-12(15(14)21-2)16(19)18-10-11-6-3-4-8-13(11)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQWANVJHFUWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-chlorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

    Reduction: Formation of N-[(2-phenyl)methyl]-2,3-dimethoxybenzamide.

    Substitution: Formation of N-[(2-substituted phenyl)methyl]-2,3-dimethoxybenzamide derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide
  • N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzoic acid
  • N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzaldehyde

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.

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